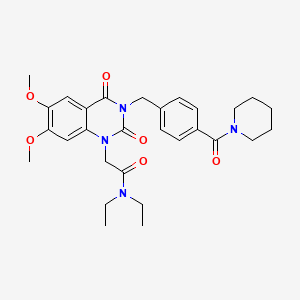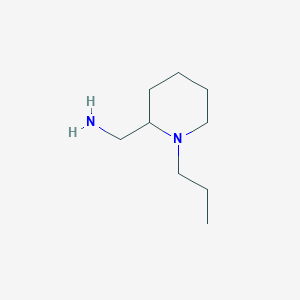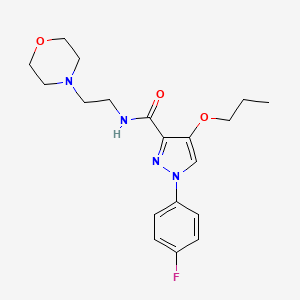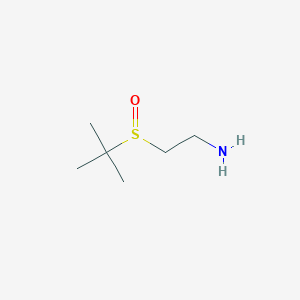
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,7-dimethoxy-2,4-dioxo-3-(4-(piperidine-1-carbonyl)benzyl)-3,4-dihydroquinazolin-1(2H)-yl)-N,N-diethylacetamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Building Blocks for Natural Products Synthesis
Chiral oxazolopiperidone lactams, structurally related to piperidine-containing compounds, serve as versatile intermediates in the enantioselective synthesis of natural products and bioactive compounds. These lactams enable the construction of enantiopure polysubstituted piperidines and complex indole alkaloids, showcasing their significance in drug discovery and synthesis of bioactive molecules (Escolano, Amat, & Bosch, 2006).
Cardiovascular Research
Derivatives of 6,7-dimethoxyquinazolin-4-yl, akin to the chemical structure , have been investigated for their cardiovascular effects in both animal models and humans. These studies explore the potential of such compounds as inotropic agents, offering insights into their mechanism of action and therapeutic potential in cardiovascular diseases (Follath et al., 1976).
Antihypertensive Agents
The research on 2,4-diamino-6,7-dimethoxyquinazolines as alpha 1-adrenoceptor antagonists highlights the application of quinazoline derivatives in developing antihypertensive agents. These compounds show promising activity in lowering blood pressure, demonstrating the therapeutic relevance of quinazoline-based structures in cardiovascular pharmacology (Campbell et al., 1987).
Antitubercular Agents
The 2,4-diaminoquinazoline class, closely related to the query compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This research underscores the potential of quinazoline derivatives in treating tuberculosis, paving the way for novel antitubercular therapies (Odingo et al., 2014).
Drug Metabolism Studies
Studies on the metabolism of compounds similar in structure, such as YM758, offer valuable insights into the pharmacokinetics, transporter-mediated renal, and hepatic excretion of these metabolites. Such research is crucial for understanding the metabolic fate of drugs in the body, aiding in the development of safer and more effective therapeutic agents (Umehara et al., 2009).
Eigenschaften
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O6/c1-5-30(6-2)26(34)19-32-23-17-25(39-4)24(38-3)16-22(23)28(36)33(29(32)37)18-20-10-12-21(13-11-20)27(35)31-14-8-7-9-15-31/h10-13,16-17H,5-9,14-15,18-19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVTTOQWBBMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2904755.png)

![[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2904759.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2904760.png)


![4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2904765.png)
![methyl N-(5-{[4-(octyloxy)anilino]sulfonyl}-1H-1,3-benzimidazol-2-yl)carbamate](/img/structure/B2904766.png)





